

# Spectral Analysis of 3-(4-nitrophenyl)pentanedioic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **3-(4-Nitrophenyl)pentanedioic acid**

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This technical guide provides a detailed overview of the expected spectral data for **3-(4-nitrophenyl)pentanedioic acid**, a compound of interest in various research and development applications. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported data for structurally related compounds with established principles of spectroscopic analysis to present a comprehensive predictive profile. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this molecule.

## Chemical Structure and Properties

- Chemical Name: **3-(4-nitrophenyl)pentanedioic acid**
- Synonyms: 3-(4-nitrophenyl)glutaric acid
- CAS Number: 92289-14-0
- Molecular Formula:  $C_{11}H_{11}NO_6$
- Molecular Weight: 253.21 g/mol

## Predicted $^1H$ NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic and aliphatic protons of the molecule. The electron-withdrawing nature of the nitro group and the carboxylic acid groups will significantly influence the chemical shifts.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-2', H-6' (Aromatic)	~ 8.2	Doublet	2H
H-3', H-5' (Aromatic)	~ 7.5	Doublet	2H
H-3 (Aliphatic)	~ 3.5 - 3.8	Multiplet	1H
H-2, H-4 (Aliphatic)	~ 2.7 - 2.9	Multiplet	4H
-COOH	> 10	Broad Singlet	2H

## <sup>13</sup>C NMR Spectral Data

While a complete experimental <sup>13</sup>C NMR spectrum for **3-(4-nitrophenyl)pentanedioic acid** is not readily available, data for the closely related 3-(4-nitrophenyl)glutaric anhydride provides valuable insight into the expected chemical shifts for the carbon skeleton. The deshielding effect of the nitro group and the carbonyl carbons of the carboxylic acids are key features.

Reported <sup>13</sup>C NMR Data for 3-(4-nitrophenyl)glutaric anhydride in ACETONE-D6:

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C-1' (Aromatic, C-NO <sub>2</sub> )	~148
C-4' (Aromatic, C-alkyl)	~147
C-3', C-5' (Aromatic)	~130
C-2', C-6' (Aromatic)	~124
C=O (Anhydride)	~170
C-3 (Aliphatic)	~38
C-2, C-4 (Aliphatic)	~35

Note: The chemical shifts for the dicarboxylic acid will differ slightly from the anhydride, particularly for the carbonyl carbons and the adjacent aliphatic carbons.

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of **3-(4-nitrophenyl)pentanedioic acid** is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups.

Functional Group	Vibration	Wavenumber (cm <sup>-1</sup> )	Expected Intensity
O-H (Carboxylic Acid)	Stretching	3300 - 2500	Broad, Strong
C-H (Aromatic)	Stretching	3100 - 3000	Medium
C-H (Aliphatic)	Stretching	3000 - 2850	Medium
C=O (Carboxylic Acid)	Stretching	1725 - 1700	Strong
C=C (Aromatic)	Stretching	1600 - 1475	Medium
N-O (Nitro, Asymmetric)	Stretching	1550 - 1475	Strong
N-O (Nitro, Symmetric)	Stretching	1360 - 1290	Strong
C-O (Carboxylic Acid)	Stretching	1320 - 1210	Medium
O-H (Carboxylic Acid)	Bending	1440 - 1395 and 950 - 910	Medium, Broad

The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#) The two strong N-O stretching bands are characteristic of the nitro group.[\[4\]](#)[\[5\]](#)

## Predicted Mass Spectrometry (MS) Data

Electron ionization (EI) mass spectrometry of **3-(4-nitrophenyl)pentanedioic acid** is expected to produce a molecular ion peak, followed by characteristic fragmentation patterns.

m/z	Ion	Fragmentation Pathway
253	$[M]^+$	Molecular Ion
236	$[M - OH]^+$	Loss of a hydroxyl radical
208	$[M - COOH]^+$	Loss of a carboxyl group
180	$[M - 2COOH]^+$	Loss of both carboxyl groups
164	$[M - 2COOH - H_2O]^+$	Subsequent loss of water
122	$[C_6H_4NO_2]^+$	Cleavage of the bond between the phenyl ring and the pentanedioic acid chain
76	$[C_6H_4]^+$	Loss of the nitro group from the nitrophenyl cation

The fragmentation of dicarboxylic acids often involves the loss of water and successive losses of the carboxyl groups.<sup>[6]</sup><sup>[7]</sup> Nitroaromatic compounds typically show fragmentation through the loss of  $NO_2$  and  $NO$ .<sup>[8]</sup><sup>[9]</sup>

## Experimental Protocols

The following are general protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(4-nitrophenyl)pentanedioic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>) in an NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Use a spectrometer operating at a frequency of 300 MHz or higher.
  - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum, typically using a proton-decoupled pulse sequence.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
  - Record the spectrum over the mid-IR range (typically 4000 - 400  $\text{cm}^{-1}$ ).
  - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

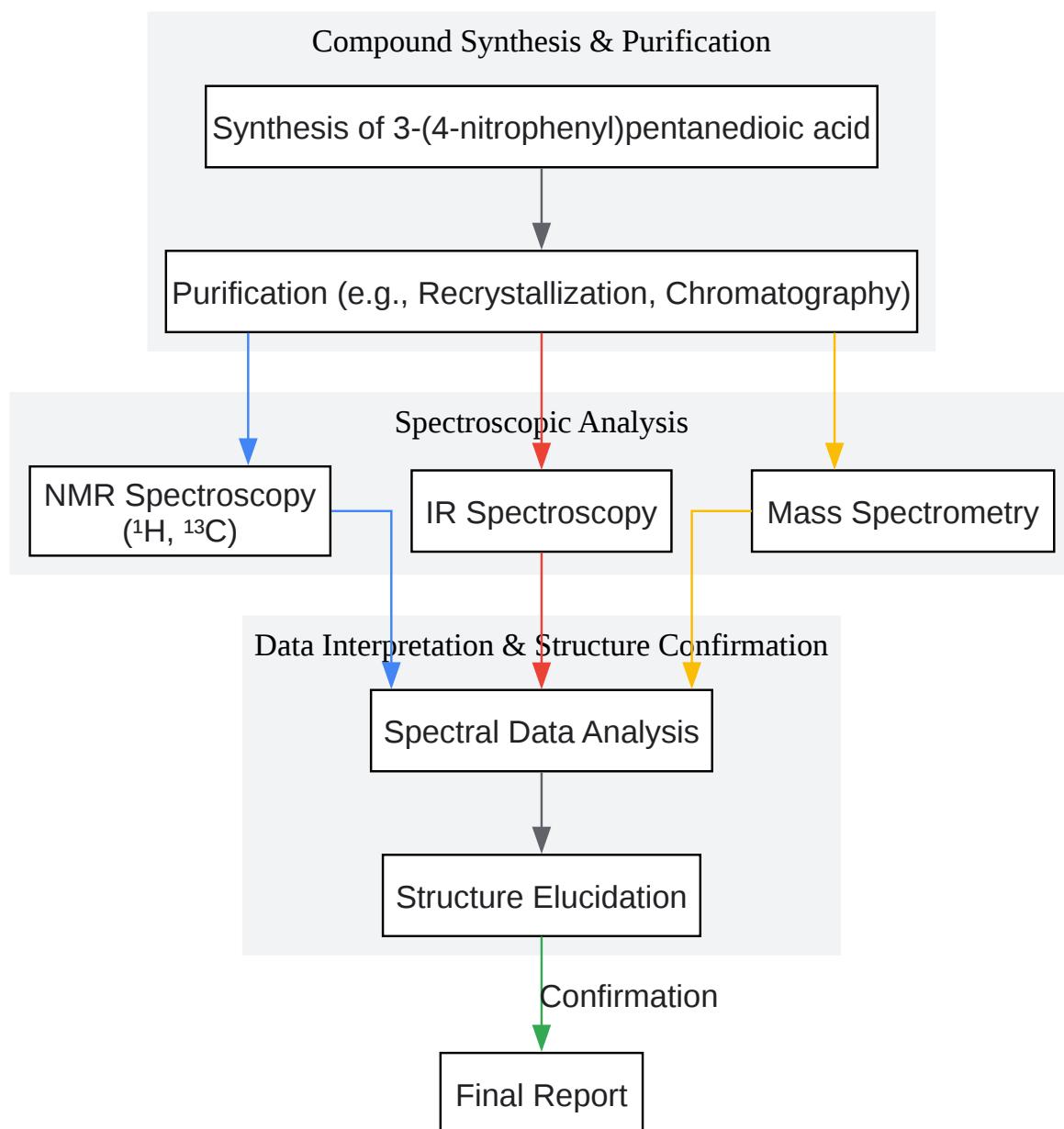
## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

- Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and the expected fragment ions.

## Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-(4-nitrophenyl)pentanedioic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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